A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde
A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed theoretical framework for the structural elucidation of this complex molecule, grounded in fundamental NMR principles and comparative data from analogous structures.
Introduction: The Imperative of Structural Verification
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor. 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde, a polysubstituted aromatic aldehyde, presents a unique set of spectroscopic challenges and points of interest. Its structure incorporates a variety of chemical environments, from the electron-withdrawn aromatic ring to the sterically significant halogen substituents and the chemically active propargyl ether moiety. NMR spectroscopy stands as the most powerful technique for elucidating such complex organic structures in solution.[1][2][3] This guide will dissect the predicted ¹H and ¹³C NMR spectra of this compound, providing a detailed rationale for the expected chemical shifts, coupling constants, and signal multiplicities.
Molecular Structure and Numbering
A clear understanding of the molecular architecture is paramount for the assignment of NMR signals. The structure and atom numbering for 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde are presented below.
Figure 1: Molecular structure of 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde with atom numbering.
¹H NMR Spectral Analysis: A Proton's Perspective
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The chemical shift of each proton is highly sensitive to its local electronic environment, which is influenced by factors such as electronegativity of neighboring atoms, magnetic anisotropy of π systems, and steric effects.[4][5]
Predicted ¹H NMR Chemical Shifts and Multiplicities
The expected chemical shifts and splitting patterns for the protons of 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde are summarized in the table below. These predictions are based on established chemical shift ranges for analogous compounds and the known effects of various substituents.[6][7][8]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-aldehyde | 9.8 - 10.0 | Singlet (s) | - | The aldehyde proton is highly deshielded due to the electronegativity of the carbonyl oxygen and the anisotropic effect of the C=O bond, resulting in a characteristic downfield shift.[8] |
| H-2 | 7.8 - 8.0 | Doublet (d) | Jmeta = 2-3 Hz | This proton is ortho to the electron-withdrawing aldehyde group and is expected to be deshielded. It will exhibit meta-coupling to H-6.[9] |
| H-6 | 7.6 - 7.8 | Doublet (d) | Jmeta = 2-3 Hz | This proton is also ortho to the aldehyde group and will be deshielded. It will show meta-coupling to H-2.[9] |
| O-CH ₂ | 4.8 - 5.0 | Doublet (d) | J = 2.4 Hz | These benzylic protons are deshielded by the adjacent oxygen atom and the aromatic ring. They will exhibit a small long-range coupling to the acetylenic proton. |
| ≡C-H | 2.5 - 2.8 | Triplet (t) | J = 2.4 Hz | The terminal acetylenic proton has a characteristic chemical shift and will be split into a triplet by the two adjacent methylene protons.[10] |
Table 1: Predicted ¹H NMR Data for 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde.
Causality Behind the Chemical Shifts
-
Aromatic Protons (H-2 and H-6): The two aromatic protons are in different chemical environments due to the unsymmetrical substitution pattern of the benzene ring. Both are significantly deshielded by the adjacent electron-withdrawing aldehyde group and the halogen atoms. Their chemical shifts are predicted based on data for similar substituted benzaldehydes.[11][12] The expected splitting pattern is a pair of doublets due to meta-coupling (⁴JHH), which is typically in the range of 2-3 Hz.[9]
-
Aldehyde Proton: The proton of the aldehyde group is one of the most downfield signals in the ¹H NMR spectrum, typically appearing between 9 and 10 ppm.[8] This is a consequence of the strong deshielding effect of the carbonyl group.
-
Propargyl Group Protons: The methylene protons (O-CH₂) are in a benzylic-like position and are deshielded by the adjacent oxygen atom, placing their signal around 4.8-5.0 ppm. The terminal alkyne proton (≡C-H) has a characteristic chemical shift around 2.5-2.8 ppm.[10] A long-range coupling between the methylene and the acetylenic proton is expected, resulting in a doublet for the methylene signal and a triplet for the acetylenic proton signal.
¹³C NMR Spectral Analysis: The Carbon Skeleton
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. With broadband proton decoupling, each unique carbon atom gives a single sharp signal.[13] The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms attached to it.[14][15]
Predicted ¹³C NMR Chemical Shifts
The predicted chemical shifts for the carbon atoms of 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde are presented in the following table. These predictions are derived from the analysis of similar substituted aromatic compounds and known substituent effects.[7][16][17]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | 188 - 192 | The carbonyl carbon of an aldehyde is highly deshielded and appears at a very low field.[17][18] |
| C-4 | 155 - 158 | This carbon is attached to the electronegative oxygen atom of the ether linkage, causing a significant downfield shift. |
| C-1 | 135 - 138 | The carbon atom to which the aldehyde group is attached (ipso-carbon) is deshielded. |
| C-3 | 115 - 118 | This carbon is attached to the bromine atom. The heavy atom effect of bromine can lead to a slightly more upfield shift compared to what might be expected based on electronegativity alone. |
| C-5 | 128 - 132 | The carbon atom bonded to chlorine is deshielded due to the electronegativity of chlorine. |
| C-2 | 130 - 133 | This aromatic carbon is influenced by the adjacent aldehyde group and the bromine atom. |
| C-6 | 125 - 128 | This aromatic carbon is influenced by the adjacent aldehyde group and the chlorine atom. |
| C-8 (C≡) | 78 - 82 | The sp-hybridized carbon of the alkyne that is substituted. |
| C-9 (≡CH) | 75 - 78 | The terminal sp-hybridized carbon of the alkyne. |
| O-C H₂ | 58 - 62 | This sp³-hybridized carbon is attached to an electronegative oxygen atom, resulting in a downfield shift compared to a standard alkyl carbon. |
Table 2: Predicted ¹³C NMR Data for 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde.
Rationale for Carbon Chemical Shifts
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the various substituents on the ring. The carbon atom bearing the propargyloxy group (C-4) will be the most downfield among the ring carbons due to the strong deshielding effect of the oxygen atom. The carbons attached to the halogens (C-3 and C-5) will also be deshielded. The quaternary carbons (C-1, C-3, C-4, and C-5) are expected to have lower signal intensities in a standard ¹³C NMR spectrum.[19]
-
Carbonyl Carbon: The aldehyde carbonyl carbon resonates at a very low field, typically between 190 and 200 ppm, which is a highly diagnostic region for this functional group.[18]
-
Propargyl Group Carbons: The sp-hybridized carbons of the alkyne typically appear in the range of 70-90 ppm. The methylene carbon, being an sp³-hybridized carbon attached to an oxygen, will appear in the 50-65 ppm region.[15]
Experimental Protocols: Ensuring Data Integrity
The acquisition of high-quality NMR data is contingent upon meticulous experimental technique. The following protocol outlines the recommended procedure for the NMR analysis of 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde.
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